
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research. DSP-4 is a potent and specific noradrenergic neurotoxin that targets the noradrenergic neurons in the brain and spinal cord.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the selective uptake of the neurotoxin by noradrenergic neurons via the norepinephrine transporter (NET). Once inside the neuron, this compound is metabolized into a reactive species that causes selective degeneration of noradrenergic neurons. The exact mechanism of selective degeneration is not fully understood, but it is thought to involve oxidative stress and other cellular mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. At low doses, this compound causes selective degeneration of noradrenergic neurons in the brain and spinal cord. At higher doses, this compound can also affect other neurotransmitter systems, such as the serotonin and dopamine systems. The physiological effects of this compound include impaired learning and memory, altered stress response, and altered sleep-wake cycles.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine in lab experiments include its selectivity for noradrenergic neurons, its ability to induce selective degeneration, and its well-established mechanism of action. The limitations of using this compound in lab experiments include its potential effects on other neurotransmitter systems, its dose-dependent effects, and its potential for non-specific toxicity.
Zukünftige Richtungen
For research on 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine include the development of new animal models to study the role of the noradrenergic system in various pathological conditions, such as depression, anxiety, and addiction. Additionally, new methods for the selective targeting of noradrenergic neurons using this compound or other neurotoxins may be developed to further elucidate the role of the noradrenergic system in health and disease.
Conclusion
In conclusion, this compound is a potent and selective neurotoxin that has been widely used in scientific research to study the noradrenergic system in the brain and its role in various physiological and pathological conditions. The synthesis of this compound is straightforward, and its mechanism of action is well-established. While this compound has limitations, its advantages make it a valuable tool for studying the noradrenergic system in the brain. Future research on this compound may lead to new insights into the role of the noradrenergic system in health and disease.
Synthesemethoden
The synthesis of 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of this compound with sodium hydroxide in methanol. The reaction takes place at room temperature and produces this compound as a white solid. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been widely used in scientific research to study the noradrenergic system in the brain and its role in various physiological and pathological conditions. This compound has been used to induce selective degeneration of noradrenergic neurons in animal models, such as rats and mice. This selective degeneration of noradrenergic neurons has been used to study the role of the noradrenergic system in various physiological processes, such as learning and memory, attention, and stress response.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)20-8-10-21(11-9-20)24(22,23)17-7-4-14(18)12-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESXJMYFRLONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

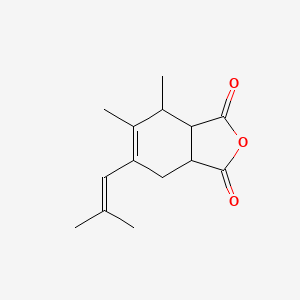
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)


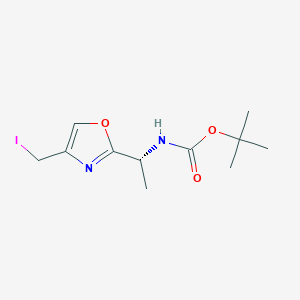
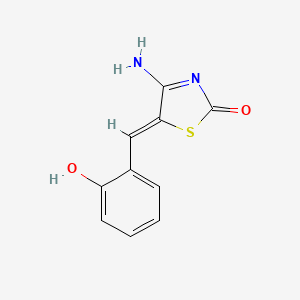
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)

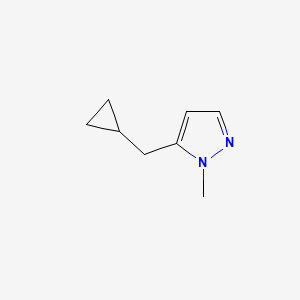
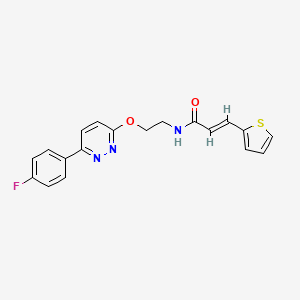

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)